
Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5BrF2O2S . It is a part of the thiophene derivatives, which have been of interest to scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3 . This indicates the presence of a bromine atom, two fluorine atoms, a sulfur atom, and a methyl ester group in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.08 . It is a solid or liquid at room temperature . The compound’s IUPAC name is methyl 4-bromo-5-(difluoromethyl)-2-thiophenecarboxylate .科学的研究の応用
Synthesis and Characterization
Synthesis of Pyrazole-Thiophene-Based Amide Derivatives : Kanwal et al. (2022) detailed the synthesis of pyrazole-thiophene-based amide derivatives using different methodologies, including a step involving 5-Bromothiophene carboxylic acid. This study also explored the non-linear optical (NLO) properties and other physical characteristics of the synthesized compounds (Kanwal et al., 2022).
Investigation of Mesomeric Betaines : Smeyanov et al. (2017) prepared 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates and conducted fluorescence spectroscopic investigations, showcasing the application in understanding cross-conjugated systems (Smeyanov et al., 2017).
Material Science and Polymer Research
Development of Photostabilizers for Poly(vinyl chloride) : Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their efficacy in reducing the photodegradation of poly(vinyl chloride) films, indicating their potential as photostabilizers (Balakit et al., 2015).
Enhancing Solid-State Emission of Poly(thiophene)s : Li et al. (2002) postfunctionalized poly(3-hexylthiophene) to study the effects of various functional groups on the optical properties of poly(thiophene)s, which is crucial in the field of materials science (Li et al., 2002).
Metal-Organic Frameworks and Environmental Applications
Construction of Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) utilized a thiophene-functionalized dicarboxylate to construct MOFs, demonstrating their efficiency as luminescent sensors and for pesticide removal, highlighting environmental applications (Zhao et al., 2017).
Improvement in Stability, Fluorescence, and Metal Uptake of MOFs : He et al. (2011) demonstrated the use of a thioether side chain in MOFs, improving their properties and highlighting the role of functionalized thiophenes in enhancing MOF capabilities (He et al., 2011).
Organic Chemistry and Reaction Mechanisms
Study of Bromination Reaction Selectivity : Wu et al. (2013) investigated the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, providing insights into the reaction mechanisms involving thiophene derivatives (Wu et al., 2013).
Synthesis of Various Thiophene Derivatives : Research by Gronowitz et al. (1993) on the preparation of bis- and tris(methylthio)thiophenes illustrates the diverse applications of thiophene derivatives in organic synthesis (Gronowitz et al., 1993).
Safety and Hazards
作用機序
Mode of Action
Like other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties suggest that the compound may have good oral bioavailability and can cross the blood-brain barrier .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
特性
IUPAC Name |
methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUEMYKGPPNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
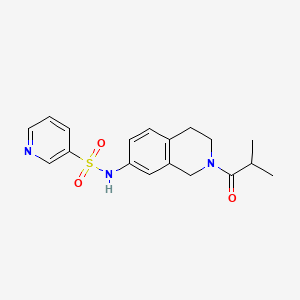
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
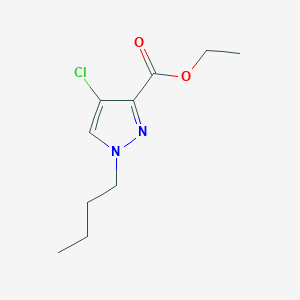
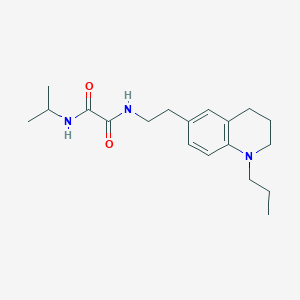
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
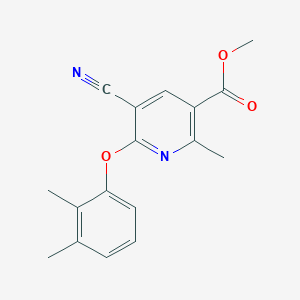
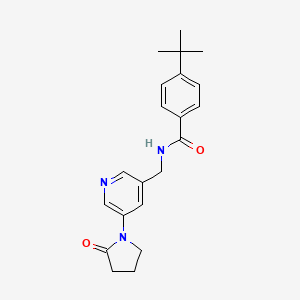
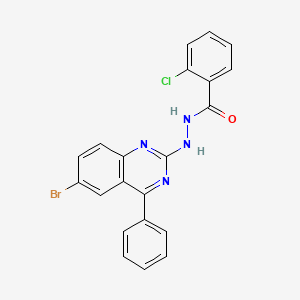
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
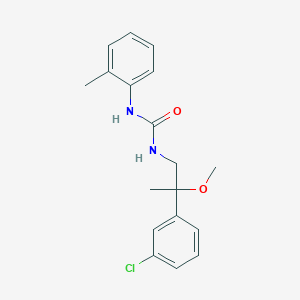
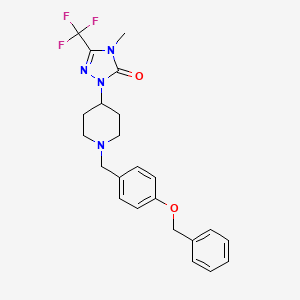
![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)
